molecular formula C8H12 B1294493 Ethynylcyclohexane CAS No. 931-48-6

Ethynylcyclohexane

Cat. No.: B1294493
CAS No.: 931-48-6
M. Wt: 108.18 g/mol
InChI Key: SSDZYLQUYMOSAK-UHFFFAOYSA-N
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Description

Ethynylcyclohexane (C$6$H${11}$C≡CH) is a cyclic alkyne featuring a cyclohexane ring substituted with an ethynyl group. Its structure confers unique steric and electronic properties, making it a valuable substrate in catalysis, conformational studies, and synthetic chemistry. Key characteristics include:

  • Conformational Flexibility: The ethynyl group exhibits axial and equatorial conformers with a small energy difference of 1.7 kJ/mol (0.41 kcal/mol) due to reduced steric hindrance compared to methylcyclohexane (7.1 kJ/mol) .
  • Spectroscopic Features: Microwave spectroscopy reveals rotational constants of $A0 = 2.9883$ GHz, $B0 = 1.4982$ GHz, and $C_0 = 1.2917$ GHz for the equatorial conformer, with bond lengths refined via semi-experimental (reSE) and mass-dependent (rm(2)) methods .

Preparation Methods

Reaction of Cyclohexylmagnesium Bromide with Propargyl Bromide

  • Procedure : This method involves the nucleophilic substitution reaction where cyclohexylmagnesium bromide reacts with propargyl bromide. The reaction typically occurs in anhydrous ether or THF (tetrahydrofuran) as the solvent.

  • Reaction Conditions :

    • Temperature: Typically conducted at low temperatures (around -78 °C) to control reactivity.
    • Workup: The reaction mixture is quenched with water or dilute acid to hydrolyze the organomagnesium compound, yielding ethynylcyclohexane.
  • Yield : This method generally provides moderate to high yields depending on the reaction conditions and purity of reagents used.

Dehydrohalogenation of 1-Bromo-1-cyclohexylethane

  • Procedure : In this method, 1-bromo-1-cyclohexylethane undergoes dehydrohalogenation using a strong base such as potassium tert-butoxide or sodium hydride.

  • Reaction Conditions :

    • Solvent: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
    • Temperature: The reaction is usually heated to facilitate elimination reactions.
  • Yield : Yields can vary widely based on the choice of base and solvent but can reach up to 80%.

Catalytic Dehydrogenation of Cyclohexane

  • Industrial Method : this compound can also be produced through the catalytic dehydrogenation of cyclohexane in the presence of suitable catalysts (e.g., palladium or platinum on carbon).

  • Reaction Conditions :

    • Temperature: High temperatures (typically above 300 °C) are required.
    • Pressure: The reaction may be conducted under atmospheric or elevated pressure conditions.
  • Yield : This method is favored for industrial applications due to its scalability and efficiency.

The following table summarizes the different methods for synthesizing this compound, highlighting their key features:

Preparation Method Key Reagents Conditions Typical Yield
Cyclohexylmagnesium Bromide + Propargyl Bromide Cyclohexylmagnesium bromide, propargyl bromide Low temperature, ether/THF Moderate to high
Dehydrohalogenation of 1-Bromo-1-cyclohexylethane 1-Bromo-1-cyclohexylethane, potassium tert-butoxide Polar aprotic solvent, heat Up to 80%
Catalytic Dehydrogenation Cyclohexane, palladium/platinum catalyst High temperature Scalable yield

Recent studies have shown that this compound exhibits significant potential in various chemical reactions:

  • Catalysis : It is used in the preparation of hydrido-vinylidene complexes of osmium, which are important intermediates in catalytic processes such as alkene oligomerization and polymerization.

  • Biological Activity : this compound derivatives have demonstrated promising antitumor activity against human tumor cell lines, indicating their potential for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Ethynylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The precise mechanism of action of cyclohexylacetylene is not fully elucidated. it is believed to involve the formation of a cyclic polyene, which interacts with various molecules, including proteins, enzymes, and other organic compounds. This interaction can lead to the inhibition of specific enzymatic activities, such as the NADPH-dependent loss of cytochrome P-450 .

Comparison with Similar Compounds

Catalytic Reactivity in Supramolecular and Transition Metal Systems

Ethynylcyclohexane demonstrates distinct behavior compared to linear and other cyclic alkynes in catalytic systems:

Substrate Reaction Type Catalyst System Key Findings Reference
This compound Alkyne Hydration Au catalyst in resorcinarene capsule 3× higher initial rate vs. 1-octyne/1-dodecyne due to shape-selective encapsulation .
1-Octyne Alkyne Hydration Same as above Slower rate in capsule; linear structure less compatible with hydrophobic cavity.
This compound Hydroacylation Rhodium/L2-Cl catalyst 74% yield in ketone synthesis; comparable to phenylacetylene (58–80%) .
This compound Hydrothiolation Co-catalyzed 51% yield with 95:5 branched/linear selectivity; outperforms linear alkynes (72–82%) .
1-Ethynylcyclohex-1-ene Hydroboration Group 4 Amidophosphine Selective triple bond reduction; internal double bond remains unperturbed .

Key Insight : The cyclohexane ring in this compound enhances steric bulk, favoring encapsulation in supramolecular catalysis but reducing yields in Au-catalyzed reactions compared to linear alkynes (64% vs. 79–89%) .

Conformational and Structural Analysis

This compound’s conformational equilibrium differs markedly from methylcyclohexane and other cyclic analogs:

Compound Axial-Equatorial Energy Difference (kJ/mol) Structural Driver
This compound 1.7 Linear ethynyl group minimizes 1,3-diaxial interactions .
Methylcyclohexane 7.1 Bulky methyl group causes significant steric strain in axial conformation .
1-Ethynylcyclohex-1-ene N/A Conjugation between triple bond and double bond stabilizes specific conformers .

Structural Note: Semi-experimental reSE structures confirm bond lengths (C≡C: 1.203 Å, C–C: 1.428 Å) with <0.002 Å deviation from ab initio calculations .

Selectivity in Hydrosilylation and Hydrophosphorylation

This compound’s steric profile influences regioselectivity in metal-catalyzed reactions:

Reaction Substrate Selectivity (β-syn : α) Catalyst Reference
Hydrosilylation This compound 80:20 Rh-PEG NPs
Hydrosilylation Phenylacetylene Mixed isomers (E/Z) Same as above
Hydrophosphorylation This compound (E)-selective CuNPs/ZnO

Comparison : The cyclohexane ring promotes β-syn selectivity in hydrosilylation, whereas phenylacetylene’s planar structure leads to mixed isomers .

Limitations in Cross-Coupling Reactions

This compound shows lower reactivity in Pd-catalyzed cross-coupling with iodothiophenes, yielding complex mixtures instead of isolable products . This contrasts with linear alkynes like 1-hexyne, which form defined adducts under similar conditions.

Biological Activity

Ethynylcyclohexane, an organic compound characterized by an ethynyl group (-C≡CH) attached to a cyclohexane ring, has garnered attention in various fields, particularly in organic synthesis and biological applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the molecular formula C8_{8}H10_{10} and exhibits unique structural properties that allow for various conformational isomers due to the flexibility of the cyclohexane ring. The compound can be synthesized through several methods, including:

  • Alkyne Synthesis : this compound can be synthesized from cyclohexylacetylene through dehydrohalogenation reactions.
  • Catalytic Reactions : Transition metal-catalyzed reactions are also employed to produce this compound from simpler alkynes and cycloalkanes .

Biological Activity and Mechanisms

Research indicates that this compound may possess significant biological properties, particularly in its reactivity with biological molecules. Its ability to act as a nucleophile allows it to participate in various biochemical pathways. Some key findings include:

  • Antitumor Activity : this compound derivatives have shown promise in anticancer applications. Studies indicate that certain derivatives exhibit good antiproliferative activity against human tumor cell lines, highlighting their potential as therapeutic agents .
  • Reactivity with Electrophiles : The compound selectively reacts with electrophiles, leading to diverse products. This property is crucial for developing new drugs and biologically active compounds .

Case Study 1: Antitumor Activity

In a study investigating the synthesis of spirocyclic compounds from this compound derivatives, researchers found that some products displayed remarkable selectivity towards tumor cells over normal cells. The compounds were tested on various human tumor cell lines, yielding promising results that warrant further exploration in drug development .

Case Study 2: Click Chemistry Applications

This compound has been utilized in click chemistry to synthesize 1,2,3-triazole derivatives, which are known for their wide range of biological activities, including antifungal and antibacterial properties. In this context, aliphatic alkynes like this compound produced triazole derivatives with yields ranging from 60% to 70%, indicating its utility in creating biologically active compounds .

Data Table: Biological Activities of this compound Derivatives

Compound DerivativeBiological ActivityYield (%)Reference
Triazole Derivative AAntibacterial65
Triazole Derivative BAntifungal70
Spirocyclic Compound CAntitumor>80

Q & A

Basic Research Questions

Q. How can ethynylcyclohexane be synthesized and characterized for purity in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via dehydrohalogenation of cyclohexylmethyl bromide using a strong base (e.g., potassium hydroxide). Characterization involves gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Density (0.828 g/mL at 25°C) and refractive index (n²⁰/D 1.4540) serve as additional purity indicators .

Q. What spectroscopic methods are most effective for determining the equilibrium structure of this compound?

  • Methodological Answer : Rotational spectroscopy, particularly supersonic-jet microwave measurements, provides precise inertial data for structural determination. These methods are complemented by infrared (IR) spectroscopy to analyze vibrational modes. For computational validation, high-level ab initio optimizations (e.g., CCSD(T)/cc-pVTZ) are recommended .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Methodological Answer : Due to its flammability (Class 2) and WGK 3 environmental hazard rating, experiments should be conducted under inert atmospheres (e.g., nitrogen). Use N95 masks, chemical-resistant gloves, and fume hoods. Emergency protocols include immediate decontamination with soap/water for skin contact and artificial respiration if inhaled .

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data for this compound be resolved?

  • Methodological Answer : Discrepancies arise from limitations in substitution methods (e.g., Kraitchman’s approach) for non-rigid molecules. The mixed regression method, combining semiexperimental (reSE) and mass-dependent (rm(2)) structures, resolves ill-conditioning in least-squares fits. Cross-validate with ab initio results at the CCSD(T) level, achieving accuracies of ±0.002 Å (bond lengths) and ±0.2° (angles) .

Q. Why does the Kraitchman method fail to predict reliable structures for this compound?

  • Methodological Answer : The Kraitchman method assumes rigid molecular frameworks, which is invalid for this compound due to its axial-equatorial conformational flexibility. This leads to ill-conditioned structural parameters. Instead, use dynamic models incorporating pseudoconformational averaging or the mixed regression method for accurate predictions .

Q. What experimental designs are optimal for studying this compound’s role in cytochrome P-450 inactivation?

  • Methodological Answer : Employ liver microsomal assays with NADPH cofactors to monitor time-dependent P-450 loss via UV-Vis spectroscopy. Control for autoxidation by including catalase/superoxide dismutase. Use deuterated analogs to trace metabolic pathways and validate via LC-MS/MS .

Q. What computational strategies best address challenges in modeling this compound’s pseudoconformational dynamics?

  • Methodological Answer : Apply density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3BJ/def2-TZVP) to map energy barriers between axial and equatorial conformers. Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) at -30°C mimic experimental conditions for ligand assembly studies .

Q. How can reproducibility of this compound synthesis be improved across research groups?

  • Methodological Answer : Standardize reaction conditions (temperature, base stoichiometry) and document solvent purity (e.g., anhydrous THF). Share raw NMR/GC-MS data in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent reporting .

Q. Data Contradiction Analysis Framework

  • Step 1 : Identify outliers in rotational constants (e.g., axial vs. equatorial conformers) using microwave spectroscopy.
  • Step 2 : Compare semiexperimental (reSE) and ab initio bond lengths; discrepancies >0.005 Å suggest systematic errors.
  • Step 3 : Re-optimize computational models with anharmonic corrections or larger basis sets (e.g., cc-pVQZ) .

Properties

IUPAC Name

ethynylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDZYLQUYMOSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239265
Record name Ethynylcyclohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-48-6
Record name Ethynylcyclohexane
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URL https://commonchemistry.cas.org/detail?cas_rn=931-48-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethynylcyclohexane
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Record name Ethynylcyclohexane
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Record name Ethynylcyclohexane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethynylcyclohexane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethynylcyclohexane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethynylcyclohexane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethynylcyclohexane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethynylcyclohexane
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethynylcyclohexane

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